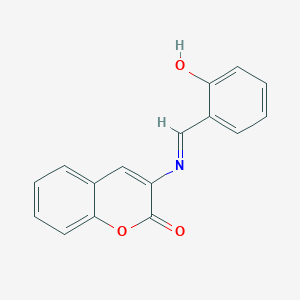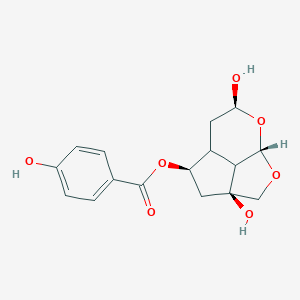
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been shown to have a wide range of biochemical and physiological effects.
作用機序
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of biochemical and physiological effects. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. The activation of these receptors by 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, and it has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has also been studied for its potential use as an anti-cancer agent.
実験室実験の利点と制限
One of the advantages of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is its complex synthesis method, which requires specialized knowledge and equipment.
将来の方向性
There are many potential future directions for research on 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940. One area of interest is the development of new synthetic cannabinoids that have improved selectivity and potency for the cannabinoid receptors CB1 and CB2. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 in the treatment of neurological disorders and cancer. Finally, the development of new methods for the synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 and other synthetic cannabinoids could lead to the production of these compounds on a larger scale, making them more widely available for research purposes.
合成法
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is synthesized through a multistep process that involves the reaction of 2-chlorophenothiazine with pyrrolidine, followed by the introduction of a ketone group at the 2-position of the pyrrolidine ring. The final product is obtained through purification and isolation steps. The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-emetic effects, and it has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has also been studied for its potential use as an anti-cancer agent.
特性
製品名 |
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone |
|---|---|
分子式 |
C18H17ClN2OS |
分子量 |
344.9 g/mol |
IUPAC名 |
1-(2-chlorophenothiazin-10-yl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H17ClN2OS/c19-13-7-8-17-15(11-13)21(14-5-1-2-6-16(14)23-17)18(22)12-20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2 |
InChIキー |
CYLVKGNEUGZSPN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
正規SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)






![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)